molecular formula C30H46N6O9S B14231372 L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine CAS No. 512807-94-2

L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine

Cat. No.: B14231372
CAS No.: 512807-94-2
M. Wt: 666.8 g/mol
InChI Key: DYLQMSDQRYBHNK-SJRIGITRSA-N
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Description

L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine: is a peptide composed of six amino acids: L-alanine, L-proline, L-threonine, L-leucine, L-cysteine, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final pure peptide product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine has several scientific research applications:

    Chemistry: Used in studies of peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and nutrition.

    L-Alanyl-L-tyrosine: Used in intravenous nutrition and physicochemical studies.

    Cyclo(L-leucyl-L-prolyl): A cyclic peptide with unique structural properties.

Uniqueness

L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine is unique due to its specific sequence and the presence of a cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact its biological activity and stability compared to other peptides.

Properties

CAS No.

512807-94-2

Molecular Formula

C30H46N6O9S

Molecular Weight

666.8 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H46N6O9S/c1-15(2)12-20(32-28(42)24(17(4)37)35-27(41)23-6-5-11-36(23)29(43)16(3)31)25(39)34-22(14-46)26(40)33-21(30(44)45)13-18-7-9-19(38)10-8-18/h7-10,15-17,20-24,37-38,46H,5-6,11-14,31H2,1-4H3,(H,32,42)(H,33,40)(H,34,39)(H,35,41)(H,44,45)/t16-,17+,20-,21-,22-,23-,24-/m0/s1

InChI Key

DYLQMSDQRYBHNK-SJRIGITRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C)N

Origin of Product

United States

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